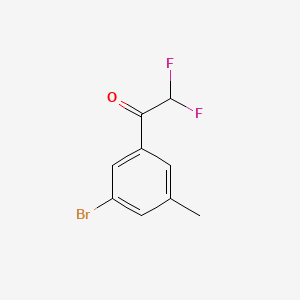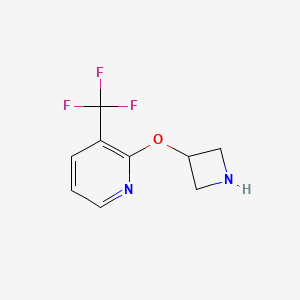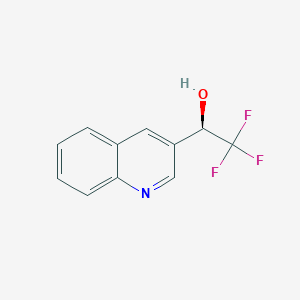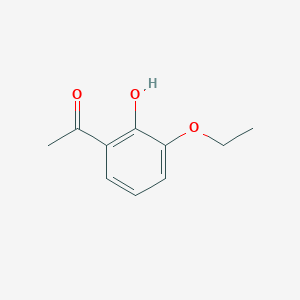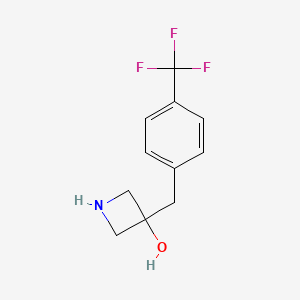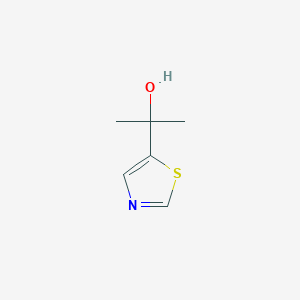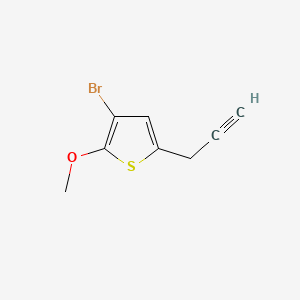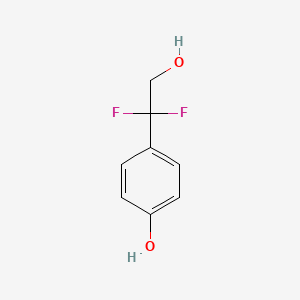
4-(1,1-Difluoro-2-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoro-2-hydroxyethyl)phenol is a fluorinated organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.1 g/mol This compound is characterized by the presence of a phenol group substituted with a 1,1-difluoro-2-hydroxyethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)phenol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as a styrene derivative, using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex . This reaction typically proceeds under mild conditions and yields the desired difluorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Difluoro-2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoro-2-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoro-2-hydroxyethyl)phenol is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenol ring can participate in π-π interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): A phenol derivative with a different substituent at the para position.
2,4-Difluorophenol: A difluorinated phenol with fluorine atoms at different positions on the aromatic ring.
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A similar compound with a single fluorine atom and a hydroxyethyl group.
Uniqueness
4-(1,1-Difluoro-2-hydroxyethyl)phenol is unique due to the specific positioning of the difluoro and hydroxyethyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8F2O2 |
|---|---|
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
4-(1,1-difluoro-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4,11-12H,5H2 |
Clave InChI |
VDTBCKDQUKMYCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CO)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


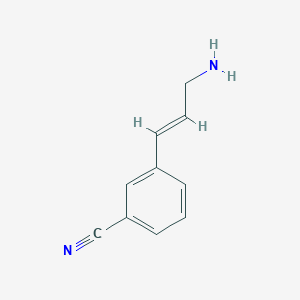
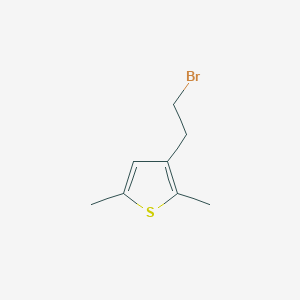
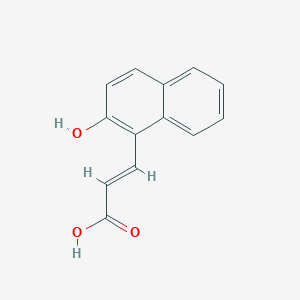
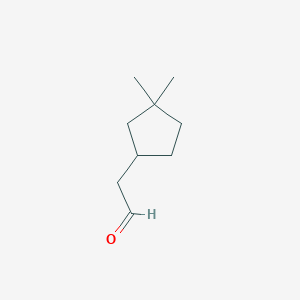
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
